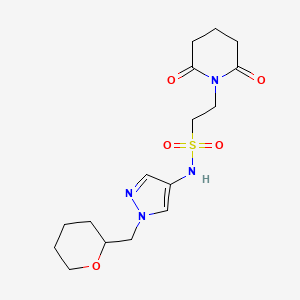
2-(2,6-dioxopiperidin-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dioxopiperidin-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C16H24N4O5S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pyronaridine Anti-Malarial Properties
Pyronaridine, a compound with a structure featuring similar heterocyclic components, has been extensively studied for its anti-malarial properties. It demonstrates high potency against Plasmodium falciparum, including chloroquine-resistant strains, and shows promise in combination therapies to slow resistance development. Its favorable toxicity profile compared to chloroquine makes it a candidate for malaria treatment, especially in combination with artesunate under the name Pyramax® (Croft et al., 2012).
Quinoxaline Derivatives as Catalysts and Pharmaceuticals
Quinoxaline and its derivatives, which share structural similarities with the compound , have been explored for their applications in pharmaceuticals and as catalysts. These compounds exhibit a range of biological activities, including antimicrobial and antitumoral effects, underscoring the potential for similar compounds to be used in diverse therapeutic areas (Pareek & Kishor, 2015).
Pyrazoline Derivatives: Therapeutic Applications
Pyrazoline derivatives, which are structurally related to the pyrazolyl group in the compound of interest, are known for their wide-ranging pharmacological effects. These effects include antimicrobial, anti-inflammatory, analgesic, and anticancer activities, indicating a broad spectrum of potential therapeutic applications. The diverse bioactivity profile of pyrazoline derivatives highlights the versatility of this scaffold in drug development (Shaaban et al., 2012).
Tetrahydrobenzo[b]pyrans in Drug Discovery
Tetrahydrobenzo[b]pyrans, a core structure related to the tetrahydro-2H-pyran-2-yl group in the compound of interest, are significant in drug discovery due to their presence in a plethora of naturally occurring compounds with medicinal properties. Research in this area focuses on the synthesis and application of these heterocyclic compounds, reflecting the potential for the compound to contribute to novel therapeutic agents (Kiyani, 2018).
Wirkmechanismus
Target of Action
The primary target of the compound 2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide is the Cereblon (CRBN) protein . CRBN is a protein that forms an E3 ubiquitin ligase complex, which ubiquitinates various other proteins .
Mode of Action
The compound 2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide acts as a modulator of CRBN activity . It selectively modulates the degradation of GSPT1 protein, acting as a GSPT1 degrader . This means that the compound can bind to the GSPT1 protein and promote its degradation .
Biochemical Pathways
The action of 2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide on the CRBN protein affects the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By promoting the degradation of GSPT1, the compound can influence various biochemical pathways that are regulated by this protein .
Result of Action
The result of the action of 2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide is the modulation of cellular proliferation . By degrading GSPT1, the compound can influence cellular proliferation, making it potentially useful in treating conditions such as cancer, which may be associated with cereblon protein dysfunction and/or a GSPT1 dysfunction .
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
The effects of 2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide on cells are diverse and complex. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide may be involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide within cells and tissues is a complex process. It may involve interactions with transporters or binding proteins, and could influence its localization or accumulation .
Subcellular Localization
It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O5S/c21-15-5-3-6-16(22)20(15)7-9-26(23,24)18-13-10-17-19(11-13)12-14-4-1-2-8-25-14/h10-11,14,18H,1-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEBBQGGQOQMGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)CCN3C(=O)CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

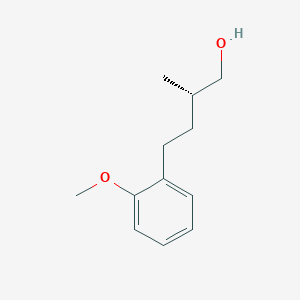
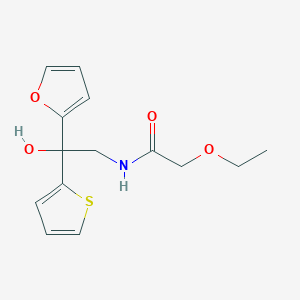
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2729054.png)

![Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2729056.png)
![Methyl 2-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]acetate](/img/structure/B2729057.png)
![5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2729059.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2729060.png)
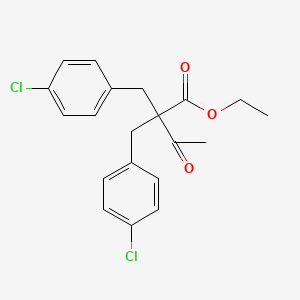
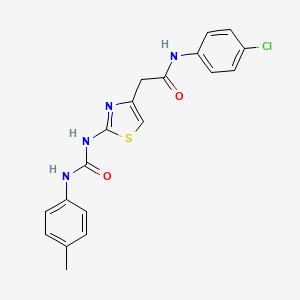
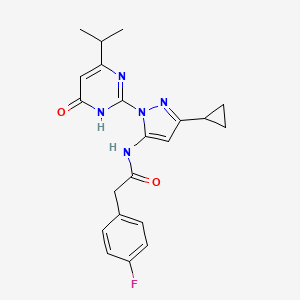

![1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2729070.png)
